BMS 599626 dihydrochloride - 1781932-33-9

BMS 599626 dihydrochloride

Catalog Number: EVT-3069175
CAS Number: 1781932-33-9
Molecular Formula: C27H29Cl2FN8O3
Molecular Weight: 603.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-599626 dihydrochloride is a small molecule kinase inhibitor that primarily inhibits the epidermal growth factor receptors (HER) HER1 (EGFR) and HER2. [, ] It is classified as a pan-HER tyrosine kinase inhibitor due to its ability to target multiple members of the HER family. [, ] BMS-599626 dihydrochloride is a valuable tool in scientific research for investigating the roles of HER receptors in various cellular processes, including tumor growth, invasion, and metastasis. [, , ]

Synthesis Analysis

The synthesis of BMS-599626 dihydrochloride (13) is described in a study focusing on a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. [] While specific details about its synthesis are not provided in this document, the study highlights structure-activity relationships within this chemical series, leading to the identification of 13 as a potent and selective dual HER1/HER2 kinase inhibitor. []

Mechanism of Action

BMS-599626 dihydrochloride acts by competitively binding to the ATP-binding site of HER1 and HER2 kinases, thereby inhibiting their kinase activity. [, ] This inhibition disrupts downstream signaling pathways, ultimately leading to a decrease in tumor cell proliferation, survival, invasion, and intravasation. [, ] Studies also suggest that BMS-599626 dihydrochloride might inhibit HER1 and HER2 through distinct mechanisms. [] Additionally, it has been shown to inhibit the formation of HER1/HER2 heterodimers, further suppressing downstream signaling in tumor cells where receptor co-expression and heterodimerization contribute significantly to tumor growth. []

Applications
  • Cancer Research: BMS-599626 dihydrochloride has been extensively studied for its potential as an anti-cancer agent in various cancer types, including breast cancer, [] gastric cancer, [] and head and neck squamous cell carcinoma. [, ]
  • Chemosensitizer: Research indicates that BMS-599626 dihydrochloride can enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. [, , ] For instance, it has been shown to increase the efficacy of topotecan and mitoxantrone in ABCG2-overexpressing cells by inhibiting the efflux function of the ABCG2 transporter. [] Similarly, it augmented the radiosensitivity of head and neck squamous cell carcinoma cells by increasing radiation-induced apoptosis and inhibiting DNA repair. []
  • Studying HER Receptor Signaling: BMS-599626 dihydrochloride is a valuable tool for investigating the complex signaling pathways downstream of HER receptors. [] For example, it has been used to study the interplay between HER receptor signaling and the insulin-like growth factor-I receptor (IGF-IR) pathway. []
  • Investigating Drug Resistance Mechanisms: BMS-599626 dihydrochloride has been used to study mechanisms of drug resistance in cancer cells. [, ] For instance, research has shown that HER receptor signaling can confer resistance to IGF-IR inhibitors, and co-targeting both pathways using BMS-599626 dihydrochloride and an IGF-IR inhibitor could be an effective strategy to overcome this resistance. []
Future Directions
  • Identifying Predictive Biomarkers: Identifying specific biomarkers that can predict the response to BMS-599626 dihydrochloride treatment would allow for better patient selection and personalized therapy. []

Compound Description: Gefitinib is a reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) clinically active in advanced or metastatic non-small cell lung cancer (NSCLC). It is approved in several countries for treating patients who have failed prior chemotherapy. []

Erlotinib

Compound Description: Erlotinib is a specific and reversible EGFR TKI clinically active in advanced or metastatic NSCLC. Similar to gefitinib, it is approved for the treatment of patients who have failed prior chemotherapy in various countries. Erlotinib has also demonstrated prolonged survival in pancreatic cancer patients when used in combination with gemcitabine. []

Lapatinib

Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor. It has shown particular promise in breast cancer treatment. [, ]

CI-1033

Compound Description: CI-1033 is a pan-HER inhibitor. []

Relevance: Both CI-1033 and BMS-599626 dihydrochloride fall into the category of pan-HER inhibitors, indicating structural similarities and a shared mechanism of action by targeting multiple HER family receptors. []

PF00299804

Compound Description: PF00299804 is a pan-HER inhibitor. []

Relevance: PF00299804 and BMS-599626 dihydrochloride are structurally related compounds as they are both classified as pan-HER inhibitors. This classification suggests that they share key structural features and exhibit a similar mechanism of action by inhibiting multiple HER family receptors. []

BMS-690514

Compound Description: BMS-690514 is a pan-HER inhibitor. []

Relevance: BMS-690514 and BMS-599626 dihydrochloride are both categorized as pan-HER inhibitors. Therefore, they are structurally related compounds that share key structural features enabling them to target and inhibit multiple HER family receptors. []

JNJ-28871063

Compound Description: JNJ-28871063 is a pan-HER inhibitor. []

Relevance: Both JNJ-28871063 and BMS-599626 dihydrochloride are classified as pan-HER inhibitors, signifying their structural relatedness and shared mechanism of action through targeting multiple HER family receptors. []

BIBW-2992

Compound Description: BIBW-2992 is an irreversible pan-HER inhibitor that has been studied in various cancer types. []

Relevance: BIBW-2992 and BMS-599626 dihydrochloride are structurally similar as both are irreversible inhibitors of the HER family of receptor tyrosine kinases, although their exact chemical structures may differ. []

Compound Description: AG825 is a selective inhibitor of the HER2 receptor tyrosine kinase. []

Relevance: While AG825 specifically targets HER2, it is considered related to BMS-599626 dihydrochloride because both compounds demonstrate inhibitory activity towards HER2, albeit with different selectivity profiles. BMS-599626 dihydrochloride exhibits a broader pan-HER inhibitory activity. []

Compound Description: Trastuzumab is a monoclonal antibody that selectively targets the HER2 receptor. []

Relevance: Although structurally different from small molecule inhibitors like BMS-599626 dihydrochloride, trastuzumab is related based on its therapeutic target, HER2. Both compounds ultimately aim to inhibit HER2 signaling, albeit through different mechanisms. []

Compound Description: CP-724,714 is an inhibitor of HER2. [, ]

Relevance: CP-724,714 is considered a related compound to BMS-599626 dihydrochloride due to their shared target, the HER2 receptor. While their precise mechanisms and chemical structures may differ, both compounds ultimately aim to downregulate HER2 signaling. [, ]

Compound Description: NKI-272 is a small molecule inhibitor that specifically targets HER2. [, ]

Relevance: NKI-272 is considered structurally related to BMS-599626 dihydrochloride because they share the same target, the HER2 receptor. Both compounds are designed to interfere with HER2 signaling, albeit with potential variations in their binding modes and chemical scaffolds. [, ]

Properties

CAS Number

1781932-33-9

Product Name

BMS 599626 dihydrochloride

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride

Molecular Formula

C27H29Cl2FN8O3

Molecular Weight

603.48

InChI

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1

InChI Key

SKHKFWSXLCGMNF-IKXQUJFKSA-N

SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.